4-[2-cyano-3-(2-cyclopropyl-1,3-thiazol-4-yl)prop-2-enamido]-N,N-dimethylbenzamide
Description
The compound 4-[2-cyano-3-(2-cyclopropyl-1,3-thiazol-4-yl)prop-2-enamido]-N,N-dimethylbenzamide features a benzamide core substituted with a dimethylamino group at the para position. The enamide linkage connects to a cyano group and a 2-cyclopropyl-1,3-thiazol-4-yl moiety.
Properties
IUPAC Name |
4-[[2-cyano-3-(2-cyclopropyl-1,3-thiazol-4-yl)prop-2-enoyl]amino]-N,N-dimethylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O2S/c1-23(2)19(25)13-5-7-15(8-6-13)21-17(24)14(10-20)9-16-11-26-18(22-16)12-3-4-12/h5-9,11-12H,3-4H2,1-2H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPNGJBNFFBHINF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC=C(C=C1)NC(=O)C(=CC2=CSC(=N2)C3CC3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-[2-cyano-3-(2-cyclopropyl-1,3-thiazol-4-yl)prop-2-enamido]-N,N-dimethylbenzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores its biological activity, mechanisms of action, and relevant case studies.
- Molecular Formula : C19H18N4O2S
- Molecular Weight : 366.439 g/mol
- CAS Number : 1021263-25-1
- SMILES : COC(=O)c1ccc(cc1)N/C=C(/c1scc(n1)C1CC1)C#N
Biological Activity Overview
The compound has been evaluated for various biological activities, including antitumor and antimicrobial properties. Research indicates that it may inhibit cancer cell proliferation and exhibit antibacterial effects against certain pathogens.
Antitumor Activity
A study investigating the antitumor effects of similar compounds found that derivatives containing cyano and thiazole moieties demonstrated significant cytotoxicity against human cancer cell lines. For instance, compounds tested against A549 (lung cancer), HCC827 (lung cancer), and NCI-H358 (lung cancer) cell lines showed promising results in both 2D and 3D culture assays. The IC50 values were reported to be as low as 0.85 μM for some derivatives, indicating potent antitumor activity .
Antimicrobial Activity
In addition to its antitumor properties, the compound's structural features suggest potential antimicrobial activity. Related compounds have been tested against common bacterial strains such as E. coli and S. aureus, with varying degrees of effectiveness noted . The presence of the thiazole ring is often associated with enhanced antibacterial properties.
The mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that:
- DNA Interaction : Similar compounds have shown a tendency to bind within the minor groove of DNA, potentially disrupting replication and transcription processes .
- Cell Cycle Arrest : Some derivatives have been observed to cause cell cycle arrest in the G2/M phase, which is critical for halting tumor growth .
Case Studies
-
Study on Antitumor Activity :
- Objective : To evaluate the cytotoxic effects of thiazole-containing compounds on lung cancer cell lines.
- Methodology : The study utilized MTS assays to assess cell viability post-treatment.
- Findings : Compounds demonstrated significant antiproliferative activity with IC50 values ranging from 0.85 μM to 6.75 μM across different cell lines .
- Antimicrobial Testing :
Summary Table of Biological Activities
Scientific Research Applications
Medicinal Chemistry
The compound is of particular interest in medicinal chemistry due to its potential pharmacological activities. Studies on similar compounds have indicated that modifications in structure can significantly influence biological activity, including anti-cancer and anti-inflammatory effects. The thiazole and cyano groups may enhance binding affinity to specific biological targets such as enzymes or receptors, making it a candidate for further pharmacological studies.
Drug Development
Given its ability to interact with biological molecules, this compound could serve as a lead structure for the development of new therapeutics. Its unique functional groups may allow for the design of derivatives with improved efficacy and selectivity against specific diseases.
Chemical Reactions
The compound can participate in various chemical reactions that may be useful in synthetic organic chemistry. These reactions often require specific catalysts or reagents to facilitate desired transformations while minimizing side reactions.
Case Study 1: Anti-Cancer Activity
Research has demonstrated that compounds with similar structural motifs exhibit significant anti-cancer properties. For instance, derivatives of thiazole have been shown to inhibit tumor growth in various cancer cell lines. Future studies could explore the specific mechanisms by which 4-[2-cyano-3-(2-cyclopropyl-1,3-thiazol-4-yl)prop-2-enamido]-N,N-dimethylbenzamide exerts its effects on cancer cells.
Case Study 2: Inflammatory Response Modulation
Another area of investigation involves the compound's potential to modulate inflammatory responses. Thiazole derivatives have been linked to reduced inflammation in preclinical models, suggesting that this compound might also possess similar properties worth exploring through systematic biological assays.
Comparison with Similar Compounds
Core Structure and Functional Group Analysis
Electronic and Steric Effects
- Thiazole vs. In contrast, the furan in is electron-rich, which may reduce metabolic stability due to susceptibility to oxidative degradation .
- This contrasts with the morpholine group in , which enhances solubility but adds conformational flexibility .
Hydrogen Bonding and Solubility
- The cyano and amide groups in the target compound enable hydrogen bonding, as seen in , which discusses the role of such interactions in crystal packing and solubility.
Research Findings and Implications
- Biological Activity: The thiazole-cyclopropyl motif in the target compound may offer superior metabolic stability compared to furan-based analogs . Its rigidity could enhance binding affinity to kinases, as observed in quinazolinone derivatives targeting EGFR .
- Pharmacokinetics: The dimethylamino group may improve logP values, favoring membrane permeability but requiring formulation optimization for solubility .
Q & A
Q. How can the synthetic yield of the target compound be optimized given its complex thiazole and cyanoacrylamide moieties?
Methodological Answer: The synthesis involves coupling the thiazole core (e.g., 2-cyclopropyl-1,3-thiazol-4-yl) with the cyanoacrylamide-benzamide backbone. Key steps include:
- Cyclopropane-thiazole formation : Use cyclopropane carbonyl chloride and thiourea derivatives under reflux (80–100°C) in anhydrous THF or DMF for 6–8 hours to form the thiazole ring .
- Amide coupling : Employ HATU/DIPEA or EDCI/HOBt in DCM at 0–5°C to minimize racemization and side reactions .
- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while controlled dropwise addition of reagents reduces exothermic side reactions .
- Yield monitoring : Track reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7) and confirm purity via HPLC (C18 column, acetonitrile/water gradient) .
Q. What analytical techniques are most reliable for characterizing the stereochemistry and purity of this compound?
Methodological Answer:
- Stereochemical confirmation : Use 2D-NMR (¹H-¹³C HSQC, NOESY) to resolve E/Z isomerism in the cyanoacrylamide group. The coupling constant (J) between vinyl protons (δ 6.5–7.2 ppm) can indicate trans (J > 12 Hz) or cis configurations .
- Purity assessment :
- X-ray crystallography : For unambiguous structural confirmation, grow single crystals in ethanol/water (1:1) at 4°C .
Q. What preliminary assays are recommended to evaluate its biological activity?
Methodological Answer:
- Enzyme inhibition : Screen against kinases (e.g., EGFR, JAK2) using fluorescence-based ADP-Glo™ assays (IC₅₀ determination at 10 µM–100 nM) .
- Cellular cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with 48-hour exposure and EC₅₀ calculations .
- Solubility profiling : Measure kinetic solubility in PBS (pH 7.4) and DMSO using nephelometry to guide in vivo studies .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve potency against thiazole-sensitive targets?
Methodological Answer:
- Core modifications : Synthesize analogs with substituted cyclopropane (e.g., fluorocyclopropane) or alternative heterocycles (e.g., oxazole) to assess target binding .
- Pharmacophore mapping : Use molecular docking (AutoDock Vina) to model interactions with ATP-binding pockets in kinases. Prioritize analogs with lower binding energy (ΔG < −8 kcal/mol) .
- In vitro validation : Test top analogs in dose-response assays (1 nM–10 µM) and compare with parent compound using two-way ANOVA (p < 0.05) .
Q. How can contradictory data on thermal stability and photodegradation be resolved?
Methodological Answer:
- Thermogravimetric analysis (TGA) : Heat samples at 5°C/min under N₂ to identify decomposition points (>200°C expected for aromatic cores) .
- Forced degradation studies : Expose to UV light (254 nm, 48 hours) and analyze via LC-MS to identify photodegradants (e.g., cleavage of the cyano group) .
- Stabilization strategies : Add antioxidants (0.1% BHT) or encapsulate in PEG-PLGA nanoparticles to reduce degradation .
Q. What computational methods are suitable for predicting metabolic pathways and toxicity?
Methodological Answer:
- Metabolism prediction : Use Schrödinger’s ADMET Predictor or SwissADME to identify likely Phase I/II metabolites (e.g., CYP3A4-mediated oxidation of the cyclopropane ring) .
- Toxicity profiling : Run ProTox-II for hepatotoxicity alerts and Ames test predictions. Prioritize analogs with low mutagenicity risk (class IV/V) .
- MD simulations : Simulate binding to hERG channels (50 ns trajectories) to assess cardiotoxicity risks .
Q. How can synthetic challenges in scaling up the reaction (e.g., low yields in coupling steps) be addressed?
Methodological Answer:
- Process optimization : Switch from batch to flow chemistry for amide coupling to improve mixing and reduce byproducts .
- Catalyst screening : Test Pd(OAc)₂/Xantphos for Suzuki-Miyaura coupling of aryl halides (if applicable) with microwave assistance (100°C, 30 min) .
- Workup simplification : Use liquid-liquid extraction (ethyl acetate/water) instead of column chromatography for intermediate purification .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
